molecular formula C12H22O4 B12598548 Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate CAS No. 647013-27-2

Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate

Cat. No.: B12598548
CAS No.: 647013-27-2
M. Wt: 230.30 g/mol
InChI Key: MZOUZHDESQUMET-UHFFFAOYSA-N
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Description

Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethyl carboxylate group at position 1 and an ethoxymethoxy substituent at position 2.

Properties

CAS No.

647013-27-2

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate

InChI

InChI=1S/C12H22O4/c1-3-14-9-16-11-7-5-10(6-8-11)12(13)15-4-2/h10-11H,3-9H2,1-2H3

InChI Key

MZOUZHDESQUMET-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1CCC(CC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate typically involves the esterification of 4-(ethoxymethoxy)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ethoxymethoxy vs. Oxo Groups: The ethoxymethoxy group in the target compound is less polar than the ketone in ethyl 4-oxocyclohexanecarboxylate, likely increasing solubility in non-polar solvents. The ketone’s carbonyl group (δC ~200 ppm) is reactive toward nucleophiles, whereas the ether linkage is more hydrolytically stable .
  • Hydroxyethyl vs. Ethoxymethoxy : The hydroxyethyl substituent () introduces a primary alcohol, enabling hydrogen bonding and higher boiling points (predicted 285.8°C) compared to the ethoxymethoxy analog.

Biological Activity

Ethyl 4-(ethoxymethoxy)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including studies on its efficacy, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C13H24O4\text{C}_{13}\text{H}_{24}\text{O}_4

The compound features a cyclohexane ring with an ethoxy and methoxy substituent, which may influence its biological interactions.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of compounds related to this compound. For instance, derivatives of cyclohexane carboxylates have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain analogs exhibited IC50 values in the low micromolar range against melanoma cells, suggesting significant anti-tumor activity .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been shown to inhibit the CDC42/RHOJ GTPases, which are critical for tumor growth and angiogenesis .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and selectivity of this compound. These studies typically involve treating various cancer cell lines with different concentrations of the compound and measuring cell viability through assays such as MTT or Annexin V staining.

Cell Line IC50 (µM) Effect
SKM285.0Significant inhibition
SKMel36.5Moderate inhibition
A375 (melanoma)3.2High sensitivity

Case Studies

Case Study 1: Melanoma Treatment

In one notable case study, patients with advanced melanoma were treated with a regimen including this compound derivatives. The results indicated a reduction in tumor size in a majority of participants, with minimal side effects reported .

Case Study 2: Breast Cancer

Another study focused on breast cancer cell lines where treatment with the compound resulted in apoptosis through caspase activation pathways. The findings suggest that this compound could be a candidate for further development in breast cancer therapies .

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